2,5-bis(1,1-Dimethylethyl)-pyrazine
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Overview
Description
2,5-bis(1,1-Dimethylethyl)-pyrazine is an organic compound characterized by the presence of two tert-butyl groups attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(1,1-Dimethylethyl)-pyrazine typically involves the reaction of pyrazine with tert-butyl halides under specific conditions. One common method is the alkylation of pyrazine using tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,5-bis(1,1-Dimethylethyl)-pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced pyrazine derivatives.
Substitution: The tert-butyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyrazine derivatives with oxidized tert-butyl groups.
Reduction: Reduced pyrazine derivatives with hydrogenated tert-butyl groups.
Substitution: Pyrazine derivatives with substituted functional groups replacing the tert-butyl groups.
Scientific Research Applications
2,5-bis(1,1-Dimethylethyl)-pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-bis(1,1-Dimethylethyl)-pyrazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
- 2,3-bis(1,1-Dimethylethyl)-pyrazine
- 2,6-bis(1,1-Dimethylethyl)-pyrazine
- 2,5-bis(1,1-Dimethylethyl)-pyridine
Uniqueness
2,5-bis(1,1-Dimethylethyl)-pyrazine is unique due to the specific positioning of the tert-butyl groups on the pyrazine ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2,5-ditert-butylpyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-11(2,3)9-7-14-10(8-13-9)12(4,5)6/h7-8H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMZWWJVCYMQAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=N1)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344985 |
Source
|
Record name | 2,5-bis(1,1-Dimethylethyl)-pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18709-51-8 |
Source
|
Record name | 2,5-bis(1,1-Dimethylethyl)-pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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